N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide
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Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide is a compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Sigma(1) Receptor Binding and Antiproliferative Activity
Compounds with methoxynaphthalen structures and modifications on the piperidine ring have been explored for their sigma subtype affinities and selectivities. For instance, certain derivatives have shown potent sigma(1) ligand activity with good selectivity profiles, indicating potential utility in tumor research and therapy due to their antiproliferative activity in glioma cells. This suggests a potential application in the development of diagnostic or therapeutic agents targeting sigma receptors for cancer treatment (Berardi et al., 2005).
Radiolabeled Angiotensin II Antagonist Imaging
Derivatives of similar compounds have been developed as potent and selective ligands for angiotensin II, AT1 receptor imaging. Radiolabeled compounds can be used in PET experiments for cardiovascular research, offering insights into angiotensin II's role in blood pressure regulation and cardiovascular diseases (Hamill et al., 1996).
Antimicrobial Activity
Pyrrolidinyl methyl benzamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. Some compounds exhibit significant antibacterial and antifungal properties, attributed to the presence of the heterocyclic ring, suggesting applications in developing new antimicrobial agents (Hublikar et al., 2019).
Neuropharmacological Effects
Certain neuroleptic agents derived from similar structures have shown avoidance-suppressing effects in rats, indicating potential applications in neuropsychiatric disorder treatments, such as schizophrenia or bipolar disorder (Kuribara & Tadokoro, 2004).
Thiazole Derivatives for Bacterial and Fungal Infections
Synthesis and screening of thiazole ring-incorporating benzamides have shown significant inhibitory action against bacterial and fungal strains. These findings suggest applications in treating microbial diseases, particularly for resistant bacterial and fungal infections (Desai et al., 2013).
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-4-5-17(10-15(14)2)21(25)22-12-16-11-20(24)23(13-16)18-6-8-19(26-3)9-7-18/h4-10,16H,11-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXFGNSSPVISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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